Velsecorat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD7594 is a novel non-steroidal, potent, and selective glucocorticoid receptor modulator. It is currently being developed as an inhaled treatment for asthma and chronic obstructive pulmonary disease. Unlike traditional corticosteroids, AZD7594 aims to provide an improved risk-benefit profile by reducing inflammation with fewer adverse effects .
Mechanism of Action
Target of Action
Velsecorat, also known as AZD7594, is a non-steroidal, selective glucocorticoid receptor modulator . The primary target of this compound is the glucocorticoid receptor (GR) in the lung . The glucocorticoid receptor plays a crucial role in regulating inflammation, which is particularly relevant in conditions such as asthma .
Mode of Action
This compound is designed to bind and activate the glucocorticoid receptor in the lung . This activation helps maintain the beneficial effects of inhaled corticosteroids (ICS) but with reduced or fewer systemic side-effects . The interaction of this compound with its target leads to a suppression of the underlying inflammation driving diseases like asthma .
Biochemical Pathways
As a glucocorticoid receptor modulator, it is likely to influence the pathways associated with inflammation and immune response . By binding to the glucocorticoid receptor, this compound can modulate the transcription of genes involved in these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The pharmacokinetics of this compound suggest dose-proportional plasma exposure . The terminal half-life following repeated dosing was 25–31 hours, and steady-state conditions for this compound in plasma were generally reached within 4 doses . This compound is substantially metabolized via O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite, the major metabolite in plasma . On average, 76.0% of administered 14C dose was recovered by the end of the sampling period (urine = 24.4%; feces = 51.6%), with no unchanged compound recovered in excreta, suggesting that biliary excretion is the main elimination route .
Result of Action
This compound has demonstrated a dose-related suppression of airway inflammation . The potency of this compound on BAL eosinophilia was similar to the clinical comparator fluticasone furoate (FF), suggesting that they have similar efficacy profiles . When systemic side effects such as loss of body weight, metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness were measured, increased doses of this compound were required in comparison with FF . These data suggest that this compound has a beneficial therapeutic index compared to the clinically prescribed ICS, FF .
Action Environment
The action of this compound is influenced by the environment within the lung, where it binds and activates the glucocorticoid receptor . The efficacy and safety of this compound have been evaluated in preclinical rodent model systems and compared with the clinical steroid, FF . The results suggest that when dosed appropriately, this compound possesses the beneficial effects of ICS with fewer of the side-effects that plague this class of compound . This compound is currently in phase 2 clinical trials .
Biochemical Analysis
Biochemical Properties
Velsecorat plays a significant role in biochemical reactions by selectively modulating the glucocorticoid receptor. It interacts with the glucocorticoid receptor in the lung, leading to the suppression of inflammatory responses. This compound does not significantly affect other steroid hormone receptors such as the progesterone receptor, mineralocorticoid receptor, androgen receptor, or estrogen receptors (ERα and ERβ) . This selective interaction helps to reduce the systemic side effects commonly associated with corticosteroids.
Cellular Effects
This compound influences various cellular processes, particularly in the context of inflammation. It suppresses airway inflammation by reducing the number of eosinophils in the bronchoalveolar lavage fluid . This suppression of inflammation leads to an improvement in lung function and a reduction in asthma symptoms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the glucocorticoid receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which leads to the activation or repression of target genes involved in inflammatory responses. This compound exerts its effects by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes . This modulation of gene expression results in a reduction of inflammation and improvement in respiratory function.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent effects on markers of glucocorticoid activity. It demonstrates dose-proportional plasma exposure and low accumulation, with a terminal half-life of 25-31 hours following repeated dosing . This compound is stable and well-tolerated in both in vitro and in vivo studies, with no significant time-dependent pharmacokinetics observed .
Dosage Effects in Animal Models
In animal models, this compound exhibits a dose-related suppression of airway inflammation and the late asthmatic response . Higher doses of this compound are required to achieve similar efficacy to traditional corticosteroids, but with fewer systemic side effects . At high doses, this compound may cause systemic side effects such as loss of body weight and inhibition of bone growth plate thickness .
Metabolic Pathways
This compound is metabolized primarily through O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite . The compound is substantially metabolized, with no unchanged this compound recovered in excreta, suggesting that biliary excretion is the main elimination route .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through inhalation. It has a high plasma clearance and a large volume of distribution at steady state . The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its anti-inflammatory effects .
Subcellular Localization
This compound localizes to specific subcellular compartments where it interacts with the glucocorticoid receptor. This interaction leads to the modulation of gene expression and suppression of inflammatory responses . The subcellular localization of this compound is crucial for its selective action and reduced systemic side effects.
Preparation Methods
The preparation of AZD7594 involves a collaborative approach to route design, employing various technology platforms. This includes high-throughput salt formation, solubility and chemical reaction screening, process analytical techniques, and factorial experimental design. These methods help in rapidly selecting a commercial manufacturing route . The selected route is currently undergoing further process development and optimization for future manufacturing campaigns .
Chemical Reactions Analysis
AZD7594 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include high-throughput salt formation and solubility screening . The major products formed from these reactions are optimized for the desired therapeutic effects.
Scientific Research Applications
AZD7594 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the study of selective glucocorticoid receptor modulators and their effects on inflammation.
Biology: It helps in understanding the molecular mechanisms of glucocorticoid receptor modulation.
Medicine: AZD7594 is being developed as a treatment for asthma and chronic obstructive pulmonary disease.
Comparison with Similar Compounds
AZD7594 is unique compared to other similar compounds due to its non-steroidal nature and selective glucocorticoid receptor modulation. Similar compounds include:
Budesonide: A corticosteroid used in the treatment of asthma.
Fluticasone: Another corticosteroid used for similar purposes.
Mometasone: A corticosteroid used in the treatment of inflammatory conditions.
Unlike these corticosteroids, AZD7594 aims to provide similar therapeutic benefits with a reduced risk of adverse effects .
Properties
CAS No. |
1196509-60-0 |
---|---|
Molecular Formula |
C32H32F2N4O6 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide |
InChI |
InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1 |
InChI Key |
ZZWJKLGCDHYVMB-XGBAOLAVSA-N |
SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |
Isomeric SMILES |
C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-7594; AZD 7594; AZD7594; AZ13189620; AZ-13189620; AZ 13189620; velsecoratum; velsecorat. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.